molecular formula C10H4Br2Cl2N2 B8243522 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine

5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine

Cat. No.: B8243522
M. Wt: 382.86 g/mol
InChI Key: XOVNLSUYCAEACP-UHFFFAOYSA-N
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Description

5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the bipyridine scaffold. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine typically involves the bromination and chlorination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with sodium hypobromite (NaBrO2) to form an intermediate, which is then reacted with sodium bromide (NaBr) and chlorine gas to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up by using a steel bomb reaction vessel. The process involves the preparation of 2,2’-bipyridine dihydrobromide as a key intermediate, followed by its reaction with bromine and chlorine under controlled conditions. The entire synthesis process takes about 4-5 days, including the preparation, reaction, and purification steps .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bipyridine derivatives with different functional groups attached to the bipyridine scaffold .

Scientific Research Applications

5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine involves its ability to form chalcogen bonds with nucleophilic partners. These interactions are based on the electrophilic features of regions of electron charge density depletion (σ-holes) located on the bromine and chlorine atoms. The σ-holes can interact with nucleophilic partners such as lone pairs, π-clouds, and anions, leading to various chemical and biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the chlorine atoms.

    4,4’-Dibromo-2,2’-bipyridine: Similar but with bromine atoms at different positions.

    2,2’-Bipyridine-5,5’-dicarboxylic acid: Contains carboxylic acid groups instead of halogens.

Uniqueness

5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its ability to form stable complexes with transition metals and participate in chalcogen bonding. This makes it particularly valuable in applications requiring strong and specific interactions with nucleophilic partners .

Properties

IUPAC Name

5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVNLSUYCAEACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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